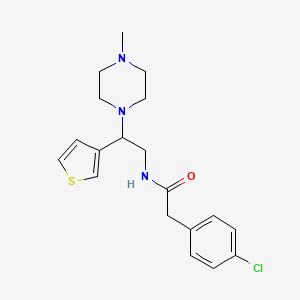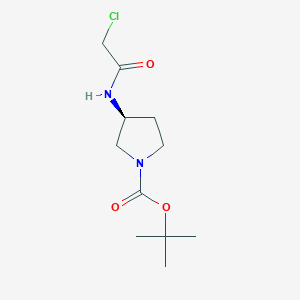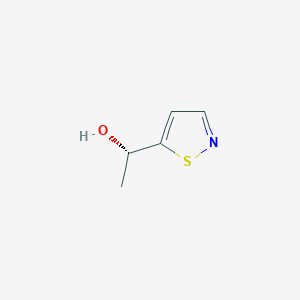![molecular formula C18H21N3O4S B2901729 ethyl 4-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 900002-11-1](/img/structure/B2901729.png)
ethyl 4-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted studies into the neuroprotective and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .
Synthesis Analysis
The synthesis of similar compounds involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol. This mixture is treated with concentrated hydrochloric acid and heated to reflux for several hours .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically analyzed using techniques such as 1 H-NMR, 13 C-NMR, and mass spectrometry .Aplicaciones Científicas De Investigación
Antioxidant Activity
F2800-0033: has been studied for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which can lead to cell and tissue damage. This compound could be used to develop new antioxidants that help protect cells from the damaging effects of free radicals .
Antimicrobial Properties
The structural analogs of F2800-0033 have shown promise in antimicrobial activities. This suggests that F2800-0033 itself may be useful in creating new antimicrobial agents to fight against resistant strains of bacteria and other pathogens .
Anticancer Potential
Compounds similar to F2800-0033 have been explored for their anticancer activities. By studying F2800-0033 , researchers may develop novel anticancer drugs that could work against drug-resistant cancer cells .
Drug Design and Development
The molecular structure of F2800-0033 allows for theoretical molecular modeling, which is essential in the drug design process. It can serve as a scaffold for developing new molecules with predicted activities and improved properties .
Spectroscopic Analysis Tool
F2800-0033: can be characterized using various spectroscopic techniques such as FT-IR, NMR, and UV. This makes it a valuable compound for spectroscopic analysis, aiding in the identification and characterization of new compounds .
Molecular Modelling Studies
The compound’s structure is suitable for molecular modelling studies. These studies can help predict the reactivity and interaction of F2800-0033 with biological targets, which is beneficial for understanding its mechanism of action and optimizing its properties .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit antioxidative activity . Therefore, it’s possible that F2800-0033 may also interact with biological targets involved in oxidative stress pathways.
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that f2800-0033 may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions could lead to changes in the conformation or activity of the target proteins, thereby modulating their function.
Result of Action
Based on the reported antioxidative activity of similar compounds , it can be hypothesized that F2800-0033 may help to neutralize free radicals and reduce oxidative stress at the cellular level.
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-4-12-6-8-13(9-7-12)20-14(22)10-26-16-15(17(23)25-5-2)11(3)19-18(24)21-16/h6-9H,4-5,10H2,1-3H3,(H,20,22)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEKVQPZQFHEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC(=C2C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-cyclopropyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2901648.png)
![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B2901650.png)

![2-{4-[(4-Iodophenyl)sulfonyl]piperazin-1-yl}-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B2901653.png)

![1-(Bicyclo[3.2.2]nonan-1-yl)ethan-1-one](/img/structure/B2901655.png)
![(5R,8S,9S,10R,14R)-17-[(2R,4S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B2901659.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2901660.png)
![1-{1-[(Pyridin-3-yl)methyl]pyrrolidin-3-yl}ethan-1-one](/img/structure/B2901662.png)

![6-(2,3-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2901664.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2901665.png)